molecular formula C7H14ClNO3 B2443020 6,6-Dimethylmorpholine-2-carboxylic acid hcl CAS No. 2260937-66-2

6,6-Dimethylmorpholine-2-carboxylic acid hcl

Cat. No.: B2443020
CAS No.: 2260937-66-2
M. Wt: 195.64
InChI Key: KACGBYZOBSFNMB-UHFFFAOYSA-N
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Description

6,6-Dimethylmorpholine-2-carboxylic acid hcl is a chemical compound with the molecular formula C7H14ClNO3 and a molecular weight of 195.65 g/mol . It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,6-Dimethylmorpholine-2-carboxylic acid hcl typically involves the reaction of morpholine derivatives with appropriate reagents under controlled conditions. One common method includes the alkylation of morpholine with dimethyl carbonate, followed by carboxylation and subsequent hydrochloride salt formation .

Industrial Production Methods

Industrial production of this compound often involves large-scale chemical reactors where the reaction conditions such as temperature, pressure, and pH are meticulously controlled to ensure high yield and purity. The product is then purified through crystallization or other separation techniques .

Chemical Reactions Analysis

Types of Reactions

6,6-Dimethylmorpholine-2-carboxylic acid hcl undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and pH levels to optimize the reaction rates and yields .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various morpholine derivatives with different functional groups .

Scientific Research Applications

6,6-Dimethylmorpholine-2-carboxylic acid hcl is widely used in scientific research, including:

Mechanism of Action

The mechanism of action of 6,6-Dimethylmorpholine-2-carboxylic acid hcl involves its interaction with specific molecular targets, such as enzymes and receptors. It can modulate biochemical pathways by binding to active sites or altering the conformation of target molecules. This interaction can lead to changes in cellular processes and physiological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,6-Dimethylmorpholine-2-carboxylic acid hcl is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring precise molecular interactions and stability .

Properties

IUPAC Name

6,6-dimethylmorpholine-2-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3.ClH/c1-7(2)4-8-3-5(11-7)6(9)10;/h5,8H,3-4H2,1-2H3,(H,9,10);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KACGBYZOBSFNMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNCC(O1)C(=O)O)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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